BSJ-03-204 triTFA

PROTAC CDK4/6 Targeted Protein Degradation

ATP-competitive CDK4/6 inhibitors preserve kinase-independent oncogenic functions, confounding resistance studies. BSJ-03-204 triTFA solves this via complete proteasomal degradation. • Recruits CRL4^CRBN E3 ligase; degrades CDK4 (IC50 26.9 nM) and CDK6 (IC50 10.4 nM) without inhibiting IKZF1/3, eliminating off-target degradation confounds in Western blot, proteomics, and imaging assays. • Induces G1 arrest & anti-proliferative effects in MCL models; enables clean resistance-mechanism dissection. • ≥98% purity solid; stable at -20°C (3 yr powder); ships on blue ice.

Molecular Formula C49H51F9N10O14
Molecular Weight 1175.0 g/mol
Cat. No. B12397284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-03-204 triTFA
Molecular FormulaC49H51F9N10O14
Molecular Weight1175.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C43H48N10O8.3C2HF3O2/c1-25-30-23-46-43(49-38(30)52(27-8-3-4-9-27)41(59)36(25)26(2)54)47-33-14-12-28(22-45-33)51-20-18-50(19-21-51)17-6-5-16-44-35(56)24-61-32-11-7-10-29-37(32)42(60)53(40(29)58)31-13-15-34(55)48-39(31)57;3*3-2(4,5)1(6)7/h7,10-12,14,22-23,27,31H,3-6,8-9,13,15-21,24H2,1-2H3,(H,44,56)(H,48,55,57)(H,45,46,47,49);3*(H,6,7)
InChIKeyAJSWDNQCJLCHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BSJ-03-204 triTFA: Palbociclib-Based CDK4/6 PROTAC Degrader


BSJ-03-204 triTFA is a proteolysis-targeting chimera (PROTAC) designed as a dual degrader of cyclin-dependent kinases 4 and 6 (CDK4/6) [1]. It is a heterobifunctional molecule that conjugates the FDA-approved CDK4/6 inhibitor palbociclib to a cereblon (CRBN) E3 ubiquitin ligase ligand [1]. The compound demonstrates biochemical inhibition of CDK4/cyclin D1 and CDK6/cyclin D1 with IC50 values of 26.9 nM and 10.4 nM, respectively, and induces the selective degradation of these kinases while sparing the known CRBN neo-substrates IKZF1 and IKZF3 [REFS-1, REFS-2].

BSJ-03-204 triTFA: Why Palbociclib Is Not Interchangeable


Generic substitution with the parent inhibitor palbociclib or other CDK4/6-targeting agents (e.g., ribociclib, abemaciclib) fails to recapitulate the mechanism of action of BSJ-03-204 triTFA. Palbociclib acts as a reversible ATP-competitive inhibitor that blocks kinase activity but does not eliminate the target protein, which may preserve kinase-independent oncogenic functions [1]. In contrast, BSJ-03-204 triTFA is a chemical degrader that recruits the E3 ligase CRL4^CRBN to ubiquitinate CDK4 and CDK6, leading to their proteasomal degradation and complete removal from the cell [1]. Furthermore, the cereblon ligand in BSJ-03-204 is structurally modified to prevent degradation of the neosubstrates IKZF1 and IKZF3, a common off-target effect of many imide-based degraders [2]. These mechanistic differences result in divergent cellular outcomes that cannot be predicted by kinase inhibition potency alone, making the specific degrader non-substitutable for experiments requiring target protein ablation.

BSJ-03-204 triTFA Degradation Evidence


Degradation vs. Inhibition Mechanism

BSJ-03-204 triTFA is a chemical degrader that induces the proteasomal degradation of CDK4 and CDK6, a mechanism distinct from the kinase inhibition of its parent warhead, palbociclib [1]. In mantle cell lymphoma (MCL) cell lines, combined degradation of CDK4/6 and the CRBN neosubstrates IKZF1/3 produced enhanced anti-proliferative effects compared to CDK4/6 inhibition alone [1]. This demonstrates that the degradation mechanism yields a superior anti-proliferative outcome compared to the inhibition-only mechanism of palbociclib.

PROTAC CDK4/6 Targeted Protein Degradation

Selectivity Against CRBN Neosubstrates IKZF1/3

Many imide-based PROTACs that recruit the cereblon (CRBN) E3 ligase also inadvertently degrade the neosubstrates IKZF1 and IKZF3, leading to confounding biological effects [1]. BSJ-03-204 triTFA contains an oxylamide modification that blocks this activity, and at concentrations up to 5 µM, it does not induce degradation of IKZF1 or IKZF3 in Molt4 cells [REFS-1, REFS-2]. This is a quantifiable selectivity improvement over many first-generation CRBN-based degraders.

PROTAC CDK4/6 Selectivity IKZF1

Dual CDK4/6 vs. Selective CDK6 Degradation

While other palbociclib-based PROTACs have been reported to selectively degrade CDK6 while sparing CDK4 [1], BSJ-03-204 triTFA was rationally designed as a dual degrader of both CDK4 and CDK6 [2]. This dual targeting profile is distinct from selective CDK6 degraders and allows for the simultaneous elimination of both kinases, which may be necessary in contexts where CDK4 and CDK6 exhibit functional redundancy or where dual inhibition is clinically validated.

PROTAC CDK4/6 Targeted Protein Degradation

BSJ-03-204 triTFA Research Applications


CDK4 vs. CDK6 Functional Dissection in Oncology

BSJ-03-204 triTFA is a first-in-class tool compound for studies requiring the complete and simultaneous ablation of both CDK4 and CDK6 proteins. Its utility is demonstrated by its potent anti-proliferative effects in mantle cell lymphoma (MCL) cell lines [1]. Researchers investigating mechanisms of resistance to CDK4/6 inhibitors, where kinase-independent functions or functional redundancy between CDK4 and CDK6 may play a role, will find BSJ-03-204 triTFA invaluable. The lack of IKZF1/3 degradation ensures that observed phenotypes are directly attributable to CDK4/6 loss [1].

Clean Target Engagement Assays for CDK4/6

The high selectivity profile of BSJ-03-204 triTFA, which spares the common CRBN neosubstrates IKZF1 and IKZF3, makes it a superior reagent for cellular assays designed to measure CDK4/6 degradation and downstream signaling [1]. Its use minimizes confounding effects from off-target protein degradation, providing cleaner readouts in Western blotting, mass spectrometry-based proteomics, and high-content imaging assays for target engagement [1]. This is a quantifiable advantage over other imide-based PROTACs.

CDK4/6 Degrader Library for Chemical Biology

For chemical biology groups building a library of targeted protein degraders, BSJ-03-204 triTFA represents a key benchmark molecule. It is the prototypical dual CDK4/6 degrader based on the clinically validated palbociclib scaffold. Its inclusion in screening libraries allows for comparative studies against selective CDK6 degraders [2] and CDK4/6 inhibitors, enabling systematic exploration of how different modes of target engagement (inhibition vs. degradation; dual vs. selective) impact cellular function [1].

Technical Documentation Hub

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